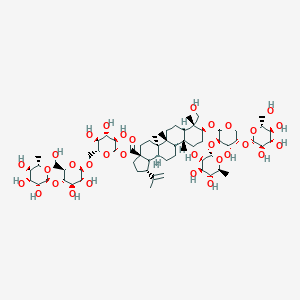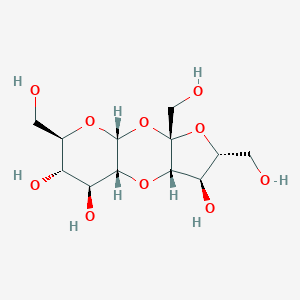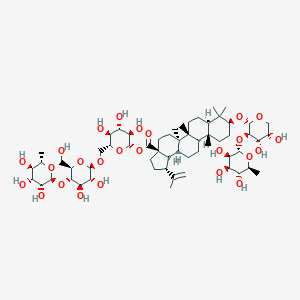
N,N-Dimethylstaurosporine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylstaurosporine (DMST) is a natural alkaloid compound that has gained attention in the scientific community due to its potential applications in various fields, including cancer research, drug discovery, and neuroscience. DMST is a derivative of staurosporine, a well-known protein kinase inhibitor that has been extensively studied for its anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Role in Neuroprotection
N,N-Dimethylstaurosporine has been studied for its neuroprotective properties. For instance, dimethyl sulfoxide, a related compound, has been shown to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests a potential use for related compounds like N,N-Dimethylstaurosporine in the treatment of excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
As a Building Block in Chemical Synthesis
N,N-Dimethylstaurosporine analogues, such as N,N-dimethyl enaminones, have been utilized as building blocks for synthesizing a diverse range of heterocyclic compounds. These compounds have shown biological interest and are used to access new classes of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).
In Neurodegenerative Disease Research
Studies involving analogues of N,N-Dimethylstaurosporine have been used in Alzheimer's disease research. For example, derivatives like [18F]FDDNP have been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).
As a Reagent in Organic Chemistry
Beyond its use as a solvent, N,N-Dimethylstaurosporine analogues like dimethylformamide play multiple roles in organic chemistry. They can be used as reagents, catalysts, and stabilizers, indicating their versatility and importance in chemical transformations (Heravi et al., 2018).
In Neuroscience and Psychopharmacology
Research into analogues of N,N-Dimethylstaurosporine has extended to the field of neuroscience and psychopharmacology. For example, N,N-dimethyltryptamine, a short-acting psychedelic tryptamine, has been studied for its neural and psychological effects, contributing to the understanding of psychedelic substances in neuroscientific research (Pallavicini et al., 2021).
Eigenschaften
CAS-Nummer |
129623-30-9 |
|---|---|
Produktname |
N,N-Dimethylstaurosporine |
Molekularformel |
C29H28N4O3 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(2S,3R,4R,6R)-4-(dimethylamino)-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C29H28N4O3/c1-29-27(35-4)20(31(2)3)13-21(36-29)32-18-11-7-5-9-15(18)23-24-17(14-30-28(24)34)22-16-10-6-8-12-19(16)33(29)26(22)25(23)32/h5-12,20-21,27H,13-14H2,1-4H3,(H,30,34)/t20-,21-,27-,29+/m1/s1 |
InChI-Schlüssel |
NJFTXXMZGIINOF-QNGCTEGKSA-N |
Isomerische SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC |
Kanonische SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC |
Synonyme |
N,N-dimethyl-staurosporine N,N-dimethylstaurosporine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















